4.5-Fold Superior Potency in Inhibiting Muscarinic Agonist-Evoked Calcium Flux Compared to Structural Analog BMS-192364
In a direct head-to-head comparison using HEK293 cells preloaded with Fluo-4 and stimulated with the muscarinic agonist carbachol (100 μM), BMS-195270 inhibited calcium flux with an EC50 of 2 μM, whereas the closely related structural analog BMS-192364 exhibited an EC50 of 9 μM [1]. This represents a 4.5-fold increase in potency for BMS-195270 under identical experimental conditions. Both compounds share the same core 1,3-diaryl-1,2,4-triazol-5-one scaffold and molecular formula (C15H9ClF3N3O2, MW 355.7), differing only in the position of the trifluoromethyl substituent on the phenyl ring (ortho- vs. para-substitution) [2].
| Evidence Dimension | Inhibition of carbachol-stimulated calcium flux (EC50) |
|---|---|
| Target Compound Data | 2 μM |
| Comparator Or Baseline | BMS-192364: 9 μM |
| Quantified Difference | 4.5-fold lower EC50 (higher potency) for BMS-195270 |
| Conditions | HEK293 cells, Fluo-4 calcium indicator, 100 μM carbachol stimulation, 15 min compound pre-incubation |
Why This Matters
For screening or mechanistic studies requiring robust inhibition of GPCR-mediated calcium signaling, BMS-195270 provides a significantly wider effective concentration window, reducing the likelihood of off-target effects at higher doses.
- [1] Fitzgerald K, Tertyshnikova S, Moore L, Bjerke L, Burley B, Cao J, et al. Chemical Genetics Reveals an RGS/G-Protein Role in the Action of a Compound. PLoS Genet. 2006;2(4):e57. doi:10.1371/journal.pgen.0020057. View Source
- [2] PubChem. BMS-195270 (CID 135564559); BMS-192364 (CID 135565394). View Source
